METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative characterized by a methyl ester at position 2, a 4-[(4-ethenylphenyl)methoxy] substituent at position 4, and a fluorine atom at position 6 of the quinoline core. The 4-ethenylphenyl methoxy group introduces a hydrophobic aromatic moiety, which may influence solubility and binding affinity in biological systems.
Properties
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKCNPVRUUMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethenylphenyl group: This can be done through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Fluorinated Quinoline Derivatives
Quinoline derivatives with fluorine substituents, such as 6-fluoroquinoline-3-carboxylic acid, are well-studied for their enhanced electronic properties and metabolic stability. The fluorine atom in METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE likely improves its lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.
Ethenylphenyl-Containing Polymers
The provided evidence highlights two polymers containing ethenylbenzene (styrene) and functionalized acid derivatives:
Benzoic acid, 4-[(4-ethenylphenyl)methoxy]-2-hydroxy-, polymer with ethenylbenzene and octadecyl 2-methyl-2-propenoate (CAS 1979945-25-9) . Structure: Combines a benzoic acid backbone with ethenylphenyl methoxy groups and long-chain acrylate esters. Applications: Likely used in coatings or adhesives due to its hydrophobic octadecyl group.
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and octadecyl 2-methyl-2-propenoate, reaction products with N-(3-aminophenyl)-2-[2-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)diazenyl]-3-oxobutanamide (CAS 1980007-59-7) .
Key Differences :
- The target compound is a small molecule, whereas the evidence compounds are high-molecular-weight polymers.
- The ethenylphenyl group in the target compound is part of a methoxy substituent, whereas in the polymers, it is a backbone component.
Functional Group Analysis
Biological Activity
Methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone with a methoxy group and a fluorine atom at specific positions, contributing to its biological properties. The presence of the ethylene phenyl substituent enhances its lipophilicity, which may affect its bioavailability and interaction with biological targets.
Biological Activity Overview
Quinoline derivatives, including this compound, are recognized for various pharmacological activities:
- Antimicrobial Activity : Quinoline derivatives have shown significant antibacterial and antifungal properties. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
- Anticancer Effects : Quinoline derivatives are being investigated for their potential in cancer therapy. Research has indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Properties : The compound has been noted to inhibit key inflammatory mediators, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Interaction with DNA : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data indicates promising antimicrobial potential, particularly against E. coli.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| K562 (Leukemia) | 10 | 45 |
| MCF7 (Breast Cancer) | 15 | 38 |
These findings suggest that the compound effectively induces apoptosis in specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
